molecular formula C10H17NO4 B3043901 trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid CAS No. 951173-25-4

trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid

Cat. No. B3043901
CAS RN: 951173-25-4
M. Wt: 215.25 g/mol
InChI Key: JTMAFJQIPKPNFJ-RNFRBKRXSA-N
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Description

“trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 951173-25-4 . It has a molecular weight of 215.25 . The IUPAC name for this compound is (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m1/s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid:

Peptide Synthesis

Trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid (t-Boc-CBAA) is widely used in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where it helps in the stepwise construction of peptides by protecting the amino group until it is needed for the next coupling reaction .

Pharmaceutical Development

In pharmaceutical research, t-Boc-CBAA is utilized in the design and synthesis of novel drug candidates. Its unique cyclobutane structure can impart rigidity to peptide backbones, potentially enhancing the stability and bioavailability of peptide-based drugs. This structural feature is beneficial in developing drugs that require specific conformational constraints to interact effectively with their biological targets .

Protease Inhibitor Design

The compound is also employed in the development of protease inhibitors. Proteases are enzymes that break down proteins, and inhibiting their activity is crucial in treating various diseases, including viral infections and cancer. The cyclobutane ring in t-Boc-CBAA can mimic the transition state of peptide substrates, making it a valuable scaffold in designing potent and selective protease inhibitors.

Conformational Studies

Researchers use t-Boc-CBAA in conformational studies of peptides and proteins. The rigid cyclobutane ring helps in stabilizing specific conformations, allowing scientists to study the relationship between structure and function in peptides. This application is essential for understanding protein folding, dynamics, and interactions, which are critical for drug design and protein engineering .

Chiral Building Block

The compound is also used as a chiral building block in asymmetric synthesis. Its well-defined stereochemistry allows for the construction of complex molecules with high enantiomeric purity. This application is particularly important in the synthesis of chiral drugs, where the correct stereochemistry is essential for biological activity.

Sigma-Aldrich Smolecule Synthonix

Safety and Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMAFJQIPKPNFJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140237
Record name rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid

CAS RN

951173-25-4
Record name rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951173-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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